Home > Products > Screening Compounds P50415 > 3-(3-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide
3-(3-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide - 2034326-23-1

3-(3-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide

Catalog Number: EVT-3026990
CAS Number: 2034326-23-1
Molecular Formula: C16H16ClN5O2
Molecular Weight: 345.79
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide Derivatives

  • Compound Description: This series of compounds share the core [, , ]triazolo[4,3-b]pyridazine scaffold with the target compound. They were synthesized and evaluated for their antimicrobial activities. []
  • Relevance: The presence of the [, , ]triazolo[4,3-b]pyridazine moiety in both this series and the target compound 3-(3-Chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide highlights their structural similarity. The variations lie in the substituents attached to this core structure.

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)sulfonamide Derivatives

  • Compound Description: Similar to the previous series, these compounds also share the [, , ]triazolo[4,3-b]pyridazine core with the target compound but incorporate a sulfonamide group. They were also synthesized and evaluated for antimicrobial activity. []
  • Relevance: The shared [, , ]triazolo[4,3-b]pyridazine core structure links these sulfonamide derivatives to 3-(3-Chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide, despite the differences in their substituents and the presence of a sulfonamide group instead of an amide.

N-methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (1632)

  • Compound Description: This compound, referred to as 1632, acts as a Lin28 inhibitor and has shown potential in treating Group 3 medulloblastoma. It disrupts the LIN28B–let-7–PBK pathway, reducing cancer cell viability and tumor growth. [, ]
  • Relevance: Both 1632 and 3-(3-Chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide share the central [, , ]triazolo[4,3-b]pyridazine scaffold and an acetamide group linked to a phenyl ring. This close structural resemblance suggests potential overlap in their biological targets or mechanisms of action.

6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

  • Compound Description: SGX523 is a c-MET inhibitor that unfortunately demonstrated species-dependent toxicity, specifically renal issues in human trials. Its metabolism varies across species, with monkeys and humans producing a significantly less soluble metabolite via aldehyde oxidase. []
  • Relevance: Although structurally distinct from 3-(3-Chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide, SGX523 is relevant due to its shared [, , ]triazolo[4,3-b]pyridazine core. This highlights the potential for this scaffold to be involved in diverse biological activities and emphasizes the importance of substituent effects on both activity and toxicity.

7-Methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

  • Compound Description: This compound, a potent and selective c-Met inhibitor, displayed promising preclinical pharmacokinetics but raised concerns due to high in vitro covalent binding to microsomal proteins, indicative of potential toxicity. []

7-(2-Methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

  • Compound Description: Developed as a potential improvement over Compound 1, this c-Met inhibitor aimed to reduce bioactivation and potential toxicity. While it shifted metabolism towards the naphthyridine ring, it still exhibited significant covalent binding in vitro and in vivo. []
  • Relevance: The structural similarity between Compound 2 and 3-(3-Chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide lies in their shared [, , ]triazolo[4,3-b]pyridazine core. The presence of the isothiazole and naphthyridine moieties in Compound 2, absent in the target compound, emphasizes the role of specific substituents in determining the overall pharmacological and toxicological profile.

Isoxazole and Pyrazole Analogs

  • Compound Description: These analogs were developed as alternatives to the isothiazole ring in Compounds 1 and 2, aiming to mitigate bioactivation and potential toxicity while preserving c-Met inhibitory activity and desirable pharmacokinetic properties. []
  • Relevance: Although not explicitly described, these analogs likely retain the core [, , ]triazolo[4,3-b]pyridazine structure found in both Compounds 1 and 2, and by extension, in 3-(3-Chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide. This highlights the importance of this central scaffold in c-Met inhibition and the potential for modification to optimize the safety profile of this class of compounds.

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxamide

  • Compound Description: This compound is identified as an inhibitor of the first bromodomain of human BRD4. []
  • Relevance: This compound shares the [, , ]triazolo[4,3-b]pyridazine core with 3-(3-Chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide. The presence of a chlorophenyl group, albeit with a different linker, further emphasizes the structural similarities. This suggests potential shared pharmacological activities between the two compounds and highlights the versatility of the [, , ]triazolo[4,3-b]pyridazine scaffold in medicinal chemistry.

7-(3-Pyridyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

  • Compound Description: This compound is mentioned alongside N-methyl-N-[3-(3-methyl-1,2,4-triazolo-[4,3-b] pyridazin-6-yl)phenyl]acetamide (1632) as a potential non-sedative treatment for noise phobia in companion animals, particularly dogs. []
  • Relevance: While not structurally similar to 3-(3-Chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide, its mention in the context of noise phobia treatment alongside a closely related compound suggests potential shared pharmacological targets or mechanisms of action. This highlights the need for further investigation into the therapeutic applications of compounds containing the [, , ]triazolo[4,3-b]pyridazine scaffold.

Properties

CAS Number

2034326-23-1

Product Name

3-(3-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide

IUPAC Name

3-(3-chlorophenyl)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]propanamide

Molecular Formula

C16H16ClN5O2

Molecular Weight

345.79

InChI

InChI=1S/C16H16ClN5O2/c1-24-16-8-6-13-19-20-14(22(13)21-16)10-18-15(23)7-5-11-3-2-4-12(17)9-11/h2-4,6,8-9H,5,7,10H2,1H3,(H,18,23)

InChI Key

WYZTUCBDWUZTRG-UHFFFAOYSA-N

SMILES

COC1=NN2C(=NN=C2CNC(=O)CCC3=CC(=CC=C3)Cl)C=C1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.